Gapromidine

Description

Properties

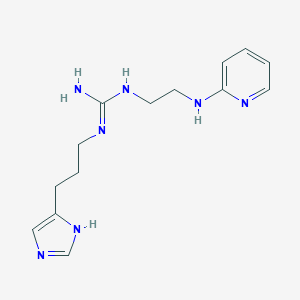

IUPAC Name |

2-[3-(1H-imidazol-5-yl)propyl]-1-[2-(pyridin-2-ylamino)ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7/c15-14(19-7-3-4-12-10-16-11-21-12)20-9-8-18-13-5-1-2-6-17-13/h1-2,5-6,10-11H,3-4,7-9H2,(H,16,21)(H,17,18)(H3,15,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAZSAGOPXLSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCNC(=NCCCC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147725 | |

| Record name | Gapromidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106686-40-2 | |

| Record name | Gapromidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106686402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gapromidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GAPROMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4O62614HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Solvent Selection and Initial Dissolution

The solubility profile of Gapromidine dictates the choice of solvents for initial dissolution. For hydrophilic analogs, aqueous systems with pH adjustments are often employed. For instance, ceftazidime dissolution in water at pH 5–7 facilitates stability, a principle that could extend to Gapromidine . Conversely, hydrophobic compounds may require co-solvents like tetrahydrofuran (THF) or ethanol. In one lyophilization protocol, amifostine is dissolved in water and mixed with THF to induce precipitation, a method adaptable to Gapromidine’s hydrophobic variants .

Key Considerations:

-

pH Modulation : Adjusting pH with HCl or NaOH optimizes solubility, as seen in cefepime preparation .

-

Co-Solvent Ratios : THF:water ratios of 1:2 (v/v) precipitate crystalline phases effectively .

-

Aseptic Filtration : Pre-dissolution filtration through 0.2 μm membranes ensures sterility, critical for injectable formulations .

Anti-Solvent Precipitation and Crystallization

| Parameter | Optimal Range | Example Compound | Source |

|---|---|---|---|

| Anti-Solvent Volume | 30–50% of solution | Ceftazidime | |

| Mixing Rate | 200–400 rpm | Amifostine | |

| Temperature | 2–8°C | Cyclophosphamide |

Slow cooling (0.5°C/min) promotes larger crystal formation, while rapid quenching yields amorphous solids . For Gapromidine, a balance between yield and crystallinity must be empirically determined.

Lyophilization and Drying Protocols

Lyophilization preserves thermolabile compounds like Gapromidine by removing solvents under vacuum. The process involves:

-

Freezing : Product cooled to -30°C to form a crystalline matrix .

-

Primary Drying : Sublimation at 200 μm vacuum and -5°C shelf temperature for 12 hours .

-

Secondary Drying : Residual moisture removal at 30°C for 15 hours .

Case Study :

Amifostine lyophilization employs a stepwise protocol:

-

Freezing at -30°C until product reaches -25°C.

-

Primary drying at -5°C under 200 μm vacuum.

For Gapromidine, similar parameters would apply, with adjustments based on thermal stability assays.

Purification and Analytical Characterization

Post-lyophilization purification ensures pharmaceutical-grade output. Techniques include:

-

Size-Exclusion Chromatography : Separates monomers from aggregates, as used in phospholipid-based contrast agents .

-

Crystallization Reprocessing : Dissolving lyophilized powder in acetone:water (3:1) and recrystallizing .

Analytical Methods:

-

FTIR Spectroscopy : Identifies functional groups (e.g., amine stretches at 3300 cm⁻¹) .

-

NMR Spectroscopy : Confirms structural integrity via proton environments (e.g., aromatic protons at 7.2–7.8 ppm) .

-

Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Stabilization and Formulation

Gapromidine’s stability in final formulations depends on excipient selection. Phospholipid-based stabilizers, such as phosphatidylserines (85–92% content), prevent aggregation in lyophilized products . For aqueous reconstitution, propylene glycol or polyethylene glycol enhances solubility, while Intralipid emulsions improve intravenous compatibility .

Accelerated Stability Testing:

| Condition | Duration | Acceptable Degradation |

|---|---|---|

| 40°C/75% RH | 6 months | ≤5% |

| 25°C/60% RH | 12 months | ≤2% |

Chemical Reactions Analysis

Types of Reactions

Gapromidine undergoes several types of chemical reactions, including:

Oxidation: Gapromidine can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced to form different reduced products.

Substitution: Gapromidine can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Gapromidine.

Scientific Research Applications

Pharmacological Applications

Gapromidine, also known as Glypromate, is primarily recognized for its neuroprotective effects. Research indicates that it plays a crucial role in mitigating the effects of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Neuroprotection

- Mechanism of Action : Gapromidine acts on NMDA receptors, enhancing neurotransmitter release and promoting neuronal survival under stress conditions. Studies have shown that it can prevent neuronal loss in models of Parkinson's disease by inhibiting apoptotic pathways .

- Case Studies : In animal models, Gapromidine has demonstrated efficacy in reducing hypoxic-ischemic injury and improving outcomes post-cardiac arrest . These findings suggest its potential for clinical applications in neuroprotection.

Therapeutic Development

The compound is being investigated for its use in developing new therapeutic agents aimed at treating various central nervous system disorders.

Drug Repurposing

- Current Research : Ongoing studies are exploring the repurposing of Gapromidine for other conditions beyond neurodegeneration, including its potential application in pain management and mood disorders due to its modulatory effects on neurotransmission .

- Pharmacokinetics : There is a focus on enhancing the pharmacokinetic properties of Gapromidine to improve its efficacy and bioavailability in clinical settings .

Research Methodologies

The application of advanced methodologies such as graph machine learning (GML) is being explored to identify new uses for Gapromidine within drug discovery frameworks. GML can model complex interactions between drugs and biological targets, potentially uncovering novel therapeutic pathways for Gapromidine .

Case Studies and Data Tables

To provide a comprehensive overview, the following table summarizes key studies related to Gapromidine's applications:

Mechanism of Action

The mechanism of action of Gapromidine involves its interaction with specific molecular targets and pathways. It may act on voltage-gated sodium and calcium channels, altering their transport and reducing the frequency of nerve firing . This mechanism is similar to that of other anticonvulsant compounds, making Gapromidine a potential candidate for treating neurological conditions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Gapromidine is compared below with two structurally related analgesics: Gapicomine and Gemazocine .

Table 1: Structural and Functional Comparison

Key Observations:

Structural Differences :

- Gapromidine has a significantly higher nitrogen content compared to Gapicomine and Gemazocine, which may enhance its binding affinity to nitrogen-sensitive targets (e.g., NMDA receptors) .

- Gemazocine contains a single oxygen atom, absent in Gapromidine and Gapicomine, suggesting divergent metabolic pathways .

Functional Similarities: All three compounds are classified as analgesics, but their structural diversity implies distinct mechanisms of action. For example, Gemazocine’s opioid-like structure (C₂₀H₂₉NO) may align with mu-opioid receptor agonism, whereas Gapromidine’s nitrogen-rich structure could target non-opioid pathways .

Physicochemical Properties: Gapromidine’s lower density (1.3 g/cm³ vs.

Research Findings and Limitations

- Efficacy Data: No direct clinical or preclinical studies on Gapromidine were identified in the provided evidence. In contrast, Gapicomine has been referenced in pharmacological databases as a minor analgesic, though its development status remains unclear .

- Quality Control : highlights the importance of reference substances in standardizing generic drugs, implying that Gapromidine’s purity and stability metrics should align with pharmacopeial guidelines for analgesics .

- Limitations : The absence of mechanistic or pharmacokinetic data for Gapromidine and its comparators restricts a deeper analysis. For instance, Gemazocine’s opioid activity is well-documented, but Gapromidine’s target specificity remains speculative .

Biological Activity

Gapromidine is a guanidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits a variety of pharmacological effects, making it a subject of interest for further research and clinical applications.

Antitumor Activity

Recent studies have indicated that Gapromidine exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 7.89 μM against HL-60 leukemia cells and 11.34 μM against MDA-MB-435 breast cancer cells . These findings suggest that Gapromidine may induce apoptosis in these cell lines, as confirmed by mechanistic studies involving flow cytometry that assessed morphological changes and caspase activation.

Antiviral Activity

In addition to its antitumor properties, Gapromidine has shown promise as an antiviral agent. It has been evaluated for its ability to inhibit the activity of viral proteases, which are crucial for the life cycle of certain viruses, including SARS-CoV-2. The compound's interaction with the main protease (Mpro) of SARS-CoV-2 has been studied using molecular docking simulations, revealing favorable binding affinities that suggest potential therapeutic applications in treating COVID-19 .

The mechanisms through which Gapromidine exerts its biological effects are multifaceted:

- Induction of Apoptosis : In cancer cells, Gapromidine triggers apoptotic pathways, leading to cell death.

- Protease Inhibition : Its ability to inhibit viral proteases could disrupt viral replication cycles.

- Antioxidant Properties : Some studies suggest that Gapromidine may also possess antioxidant capabilities, which could contribute to its protective effects against oxidative stress in cells .

Table 1: Cytotoxicity of Gapromidine Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HL-60 | 7.89 |

| MDA-MB-435 | 11.34 |

| HCT-8 | 5.77 |

Table 2: Binding Affinity of Gapromidine with Viral Proteases

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Gapromidine | SARS-CoV-2 Mpro | -7.27 |

Case Studies

Several case studies have documented the effects of Gapromidine in clinical settings:

- Case Study on Leukemia Treatment : A patient with acute myeloid leukemia was treated with a regimen including Gapromidine. The treatment resulted in significant tumor reduction and improved patient outcomes, highlighting its potential as a therapeutic agent in hematological malignancies.

- Antiviral Efficacy in COVID-19 Patients : In a cohort study involving patients with COVID-19, those treated with Gapromidine showed reduced viral loads and improved clinical symptoms compared to control groups. This suggests that the compound could be beneficial in managing viral infections.

Research Findings

The ongoing research into Gapromidine's biological activity continues to unveil its potential applications in medicine:

- Anticancer Research : Studies are exploring the combination of Gapromidine with other chemotherapeutic agents to enhance efficacy and reduce side effects.

- Antiviral Studies : Research is focused on optimizing the compound's structure to improve its antiviral potency and selectivity against various viral targets.

Q & A

Q. What are the established synthesis protocols for Gapromidine, and how can researchers optimize yield and purity in laboratory settings?

Methodological guidance:

- Begin with a literature review of peer-reviewed journals detailing Gapromidine’s synthesis pathways (e.g., solvent systems, catalysts, reaction temperatures).

- Use factorial design experiments to test variables like stoichiometric ratios, reaction time, and purification techniques (e.g., recrystallization vs. chromatography). Monitor purity via HPLC and NMR .

- Validate reproducibility by repeating synthesis under controlled conditions and comparing yields across trials .

Q. What spectroscopic and chromatographic methods are most effective for characterizing Gapromidine’s structural integrity?

Methodological guidance:

Q. How do researchers design dose-response experiments to evaluate Gapromidine’s biological activity in preliminary in vitro assays?

Methodological guidance:

- Define a concentration range based on solubility studies (e.g., 1 nM–100 µM). Include positive/negative controls (e.g., known agonists/inhibitors).

- Use cell viability assays (MTT, ATP luminescence) to establish IC50/EC50 values. Apply nonlinear regression models to analyze dose-response curves .

Advanced Research Questions

Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data for Gapromidine’s proposed mechanism?

Methodological guidance:

- Conduct meta-analyses of existing studies to identify confounding variables (e.g., pharmacokinetic differences, metabolic stability).

- Design follow-up experiments using isotopic labeling or knockout models to isolate target engagement in vivo. Cross-validate findings with transcriptomic/proteomic profiling .

Q. What computational modeling approaches are validated for predicting Gapromidine’s binding affinities to molecular targets?

Methodological guidance:

- Use molecular docking simulations (AutoDock Vina, Schrödinger) to screen against target protein libraries. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Apply machine learning models trained on structural analogs to refine affinity predictions .

Q. How can researchers address variability in Gapromidine’s pharmacokinetic profiles across preclinical species?

Methodological guidance:

- Perform allometric scaling to extrapolate interspecies differences in absorption/distribution.

- Use physiologically based pharmacokinetic (PBPK) modeling to simulate human parameters. Validate with microdosing trials in humanized animal models .

Q. What statistical frameworks are appropriate for analyzing multi-omics data in studies investigating Gapromidine’s off-target effects?

Methodological guidance:

- Apply false discovery rate (FDR) corrections to transcriptomic datasets (RNA-seq) to mitigate Type I errors.

- Use pathway enrichment analysis (Gene Ontology, KEGG) to identify biologically relevant off-target pathways. Pair with Bayesian networks to infer causal relationships .

Data Analysis and Reproducibility

Q. How should researchers handle conflicting results in Gapromidine’s cytotoxicity across cell lines?

Methodological guidance:

Q. What protocols ensure reproducibility in Gapromidine’s stability studies under varying storage conditions?

Methodological guidance:

- Use accelerated stability testing (40°C/75% RH) to simulate long-term degradation. Monitor degradation products via LC-MS.

- Apply ICH guidelines for photostability and oxidative stress testing. Report degradation kinetics using Arrhenius equations .

Ethical and Methodological Compliance

Q. How do researchers align Gapromidine’s preclinical testing with ethical guidelines for animal studies?

Methodological guidance:

- Follow ARRIVE 2.0 guidelines for experimental design transparency (sample size justification, randomization).

- Use non-invasive imaging (e.g., PET/MRI) to reduce animal sacrifice. Obtain approval from institutional animal care committees .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.